Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate
Overview
Description
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate: is a heterocyclic compound that features a thiophene ring fused with a pyridine ring.
Mechanism of Action
Mode of Action
Like other thiophene derivatives, it may interact with various enzymes, receptors, or ion channels in the body, leading to changes in cellular functions .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of properties and applications, including potential biological activities
Result of Action
The molecular and cellular effects of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate’s action are currently unknown. Some thiophene derivatives have been reported to exhibit antimicrobial activity , suggesting that this compound may also have similar effects. More research is needed to confirm this and to explore other potential effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine derivatives under controlled conditions. For instance, the reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions can generate thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is used as a building block in organic synthesis. It can be used to create more complex molecules for various applications .
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, thiophene derivatives, including this compound, are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Comparison with Similar Compounds
- Ethyl 2-(3-Methylpyridin-2-yl)thiophene-3-carboxylate
- Ethyl 5-(2-Methylpyridin-3-yl)thiophene-2-carboxylate
- Ethyl 5-(3-Methylpyridin-4-yl)thiophene-2-carboxylate
Uniqueness: Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene and pyridine rings. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications .
Biological Activity
Ethyl 5-(3-Methylpyridin-2-yl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a pyridine moiety. The molecular structure is crucial for its biological activity, influencing how it interacts with various biological targets.
Property | Description |
---|---|
Molecular Formula | C₁₁H₁₃N₁O₂S |
Molecular Weight | 225.29 g/mol |
CAS Number | 1187163-55-8 |
Structure | Structure |
The biological activity of this compound is thought to involve several mechanisms:
- Antimicrobial Activity : Some thiophene derivatives have shown antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, similar to other thiophene derivatives that have demonstrated antiproliferative effects against various cancer cell lines . The interaction with tubulin and subsequent impact on cell cycle progression may be key mechanisms for its anticancer activity.
Antimicrobial Studies
Research indicates that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that certain thiophene derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound is still limited.
Anticancer Activity
A study evaluating related thiophene compounds reported IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, indicating strong antiproliferative effects . While specific data for this compound is not yet available, its structural similarity suggests potential efficacy in similar applications.
Cell Line | IC50 (μM) | Activity |
---|---|---|
HeLa | 1.1 | High antiproliferative activity |
L1210 | 2.8 | Moderate antiproliferative activity |
CEM | 2.3 | Moderate antiproliferative activity |
Case Study: Antiproliferative Effects
In a comparative study of thiophene derivatives, compounds similar to this compound were tested against HeLa cells and showed selective toxicity towards cancer cells without significantly affecting normal human peripheral blood mononuclear cells (PBMCs). This selectivity is crucial for developing therapeutic agents with minimal side effects .
Properties
IUPAC Name |
ethyl 5-(3-methylpyridin-2-yl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-7-6-10(17-11)12-9(2)5-4-8-14-12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXOPWZJVANBER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C2=C(C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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